molecular formula C12H13N3O2 B2630095 5-Methyl-1-[(3-methylphenyl)methyl]-3-nitropyrazole CAS No. 957400-23-6

5-Methyl-1-[(3-methylphenyl)methyl]-3-nitropyrazole

Cat. No.: B2630095
CAS No.: 957400-23-6
M. Wt: 231.255
InChI Key: YZOZJZKQCLGWLK-UHFFFAOYSA-N
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Description

5-Methyl-1-[(3-methylphenyl)methyl]-3-nitropyrazole is a heterocyclic compound that belongs to the pyrazole family. This compound is characterized by a pyrazole ring substituted with a methyl group at the 5-position, a nitro group at the 3-position, and a 3-methylphenylmethyl group at the 1-position. The presence of these substituents imparts unique chemical and physical properties to the compound, making it of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-1-[(3-methylphenyl)methyl]-3-nitropyrazole typically involves the reaction of 3-methylbenzyl bromide with 5-methyl-3-nitropyrazole in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-1-[(3-methylphenyl)methyl]-3-nitropyrazole undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methyl group at the 5-position can be substituted with other functional groups through electrophilic substitution reactions.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with aryl or vinyl boronic acids.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas, palladium on carbon.

    Electrophiles: Halogens, sulfonyl chlorides.

    Catalysts: Palladium catalysts for coupling reactions.

Major Products Formed

    Amino Derivatives: Reduction of the nitro group yields amino derivatives.

    Substituted Pyrazoles: Electrophilic substitution reactions yield various substituted pyrazoles.

    Coupled Products: Suzuki-Miyaura coupling yields biaryl or vinyl-aryl compounds.

Scientific Research Applications

Chemistry

In chemistry, 5-Methyl-1-[(3-methylphenyl)methyl]-3-nitropyrazole is used as a building block for the synthesis of more complex molecules. Its unique substituents make it a valuable intermediate in the development of new materials and catalysts.

Biology

In biological research, this compound is studied for its potential bioactivity. Derivatives of pyrazoles have been shown to exhibit antimicrobial, anti-inflammatory, and anticancer properties, making this compound a candidate for drug development.

Medicine

In medicine, the compound’s derivatives are explored for their therapeutic potential. The presence of the nitro group and the pyrazole ring can interact with biological targets, leading to the development of new pharmaceuticals.

Industry

In the industrial sector, this compound is used in the production of agrochemicals, dyes, and pigments. Its chemical stability and reactivity make it suitable for various applications.

Mechanism of Action

The mechanism of action of 5-Methyl-1-[(3-methylphenyl)methyl]-3-nitropyrazole involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules. The pyrazole ring can bind to specific sites on enzymes, inhibiting their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    3-Methyl-1-(2-methylphenyl)-1H-pyrazol-5-amine: Similar structure but with an amino group instead of a nitro group.

    5-Methyl-3-phenyl-1H-pyrazole: Lacks the nitro and 3-methylphenylmethyl substituents.

Uniqueness

5-Methyl-1-[(3-methylphenyl)methyl]-3-nitropyrazole is unique due to the combination of its substituents, which impart distinct chemical and biological properties. The presence of both the nitro group and the 3-methylphenylmethyl group enhances its reactivity and potential bioactivity compared to similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

5-methyl-1-[(3-methylphenyl)methyl]-3-nitropyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2/c1-9-4-3-5-11(6-9)8-14-10(2)7-12(13-14)15(16)17/h3-7H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZOZJZKQCLGWLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C(=CC(=N2)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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